molecular formula C26H25NO5S B281285 Benzyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Benzyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B281285
M. Wt: 463.5 g/mol
InChI Key: LMKVRALHABWRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a compound that has been widely studied for its potential applications in scientific research. This compound is a synthetic derivative of benzofuran, which is a class of compounds that has been shown to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of benzyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Benzyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, it has also been shown to have neuroprotective effects and can improve cognitive function. It has also been shown to have anti-microbial properties and can inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of benzyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is its potential as a therapeutic agent for cancer and other inflammatory diseases. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be further studied and evaluated.

Future Directions

There are several future directions for research on benzyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate. One area of interest is in the development of more potent and selective analogs of this compound for use as therapeutic agents. Another area of interest is in the study of its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to evaluate its safety and toxicity in animal models and human clinical trials.

Synthesis Methods

Benzyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate can be synthesized through a multistep process. The first step involves the reaction of mesitylsulfonyl chloride with 2-methyl-1-benzofuran-3-carboxylic acid in the presence of a base such as triethylamine. The resulting mesitylsulfonyl ester is then reacted with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield benzyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate.

Scientific Research Applications

Benzyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been studied for its potential applications in a variety of scientific research areas. One of the main areas of interest is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Molecular Formula

C26H25NO5S

Molecular Weight

463.5 g/mol

IUPAC Name

benzyl 2-methyl-5-[(2,4,6-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H25NO5S/c1-16-12-17(2)25(18(3)13-16)33(29,30)27-21-10-11-23-22(14-21)24(19(4)32-23)26(28)31-15-20-8-6-5-7-9-20/h5-14,27H,15H2,1-4H3

InChI Key

LMKVRALHABWRPZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC4=CC=CC=C4)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC4=CC=CC=C4)C)C

Origin of Product

United States

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